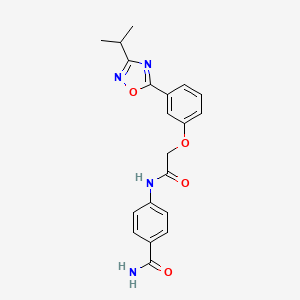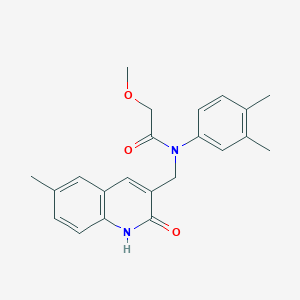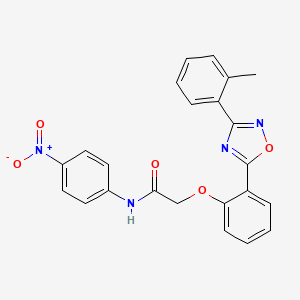
4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In addition, this compound 1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound 1 has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1 in lab experiments is its well-defined chemical structure, which allows for accurate characterization and analysis. In addition, this compound 1 has been extensively studied, and there is a large body of literature on its properties and potential applications. However, one of the limitations of using this compound 1 in lab experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the investigation of 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1. One area of research is the development of new derivatives of this compound 1 with improved properties, such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of this compound 1, which could lead to the identification of new targets for drug discovery. Finally, the potential use of this compound 1 in the treatment of neurodegenerative diseases warrants further investigation, and future studies could focus on its efficacy and safety in animal models of these diseases.
Métodos De Síntesis
The synthesis of 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1 involves several steps, including the formation of an oxadiazole ring system, followed by the introduction of a phenoxyacetamide group and a benzamide moiety. The synthesis of this compound 1 has been reported in several research papers, and the most commonly used method involves the use of a palladium-catalyzed coupling reaction.
Aplicaciones Científicas De Investigación
Compound 1 has been shown to have potential applications in various areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound 1 has been shown to have potential as a neuroprotective agent, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound 1 has been used as a lead this compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-[[2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12(2)19-23-20(28-24-19)14-4-3-5-16(10-14)27-11-17(25)22-15-8-6-13(7-9-15)18(21)26/h3-10,12H,11H2,1-2H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJCYRUOQCQQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)








![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)

